molecular formula C7H8O2 B14659700 Ethyl pent-2-en-4-ynoate CAS No. 51513-26-9

Ethyl pent-2-en-4-ynoate

Cat. No.: B14659700
CAS No.: 51513-26-9
M. Wt: 124.14 g/mol
InChI Key: HWZIPXLMNOMOJA-UHFFFAOYSA-N
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Description

Ethyl pent-2-en-4-ynoate is an organic compound with the molecular formula C7H8O2. It is an ester derived from pent-2-en-4-ynoic acid and ethanol. This compound is known for its unique structure, which includes both an alkene and an alkyne functional group, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl pent-2-en-4-ynoate can be synthesized through various methods. One common approach involves the esterification of pent-2-en-4-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl pent-2-en-4-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

Ethyl pent-2-en-4-ynoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as an intermediate in drug development.

    Industry: this compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl pent-2-en-4-ynoate depends on its specific application. In chemical reactions, the presence of both alkene and alkyne groups allows for diverse reactivity, enabling the formation of various products through different pathways. The molecular targets and pathways involved in its biological activity are still under investigation, with ongoing research aimed at elucidating its potential effects on cellular processes.

Comparison with Similar Compounds

Ethyl pent-2-en-4-ynoate can be compared with other similar compounds, such as:

    Ethyl pent-4-ynoate: This compound lacks the alkene group, making it less versatile in certain reactions.

    Ethyl pent-2-enoate: This compound lacks the alkyne group, limiting its reactivity compared to this compound.

    Ethyl 4-pentenoate: Similar to this compound but with a different position of the double bond, affecting its chemical behavior.

The uniqueness of this compound lies in its dual functionality, which allows for a broader range of chemical transformations and applications.

Properties

IUPAC Name

ethyl pent-2-en-4-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-3-5-6-7(8)9-4-2/h1,5-6H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZIPXLMNOMOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696693
Record name Ethyl pent-2-en-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51513-26-9
Record name Ethyl pent-2-en-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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